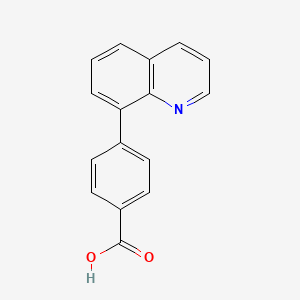

4-quinolin-8-ylbenzoic Acid

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-quinolin-8-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-16(19)13-8-6-11(7-9-13)14-5-1-3-12-4-2-10-17-15(12)14/h1-10H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHVGZDKFCXKGQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)C3=CC=C(C=C3)C(=O)O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70400538 | |

| Record name | 4-quinolin-8-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216059-95-9 | |

| Record name | 4-(8-Quinolinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=216059-95-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-quinolin-8-ylbenzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70400538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Quinolin 8 Ylbenzoic Acid and Structural Analogs

Direct Synthetic Routes to 4-Quinolin-8-ylbenzoic Acid

The most direct and convergent strategies for the synthesis of this compound typically involve modern cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a highly effective method for forming the pivotal carbon-carbon bond between the quinoline (B57606) and benzoic acid moieties. wikipedia.orgorganic-chemistry.org

A plausible and widely practiced approach involves the palladium-catalyzed reaction between an 8-substituted quinoline and a 4-substituted benzoic acid derivative. Specifically, 8-bromoquinoline (B100496) can be coupled with 4-carboxyphenylboronic acid. This reaction is facilitated by a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, in the presence of a suitable base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃) and a phosphine (B1218219) ligand. youtube.com The organoboron compound, in this case, the boronic acid, is stable, generally has low toxicity, and is commercially available, making this a preferred route. organic-chemistry.org

The general catalytic cycle for this transformation involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the 8-bromoquinoline to form a palladium(II) intermediate. youtube.com

Transmetalation: The organic group from the boronic acid (the 4-carboxyphenyl group) is transferred to the palladium(II) complex, displacing the halide. This step requires activation by a base. wikipedia.orgyoutube.com

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final this compound product and regenerating the palladium(0) catalyst. youtube.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Component | Example Reagent/Condition | Role |

| Quinoline Precursor | 8-Bromoquinoline | Electrophile |

| Benzoic Acid Precursor | 4-Carboxyphenylboronic acid | Nucleophile Source |

| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Facilitates C-C bond formation |

| Ligand | SPhos, JohnPhos, PCy₃ | Stabilizes catalyst, promotes reaction |

| Base | K₃PO₄, Cs₂CO₃ | Activates boronic acid for transmetalation |

| Solvent | Dioxane/Water, THF/Water | Medium for the reaction |

Strategies Employing Advanced Precursors for Quinoline-Benzoic Acid Architectures

Utilization of 8-Aminoquinoline (B160924) Derivatives as Key Intermediates

8-Aminoquinoline is a versatile precursor for synthesizing a variety of substituted quinolines. rsc.org Its amino group can be strategically employed in two primary ways to construct quinoline-benzoic acid systems.

Firstly, the amino group can be converted into a more suitable functional group for cross-coupling. Through the Sandmeyer reaction , 8-aminoquinoline can be transformed into 8-haloquinolines (e.g., 8-bromoquinoline or 8-chloroquinoline). wikipedia.orgmasterorganicchemistry.com This involves treating the amine with nitrous acid (formed in situ from NaNO₂ and a strong acid) to generate a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst (e.g., CuBr or CuCl). wikipedia.orgorganic-chemistry.org The resulting 8-haloquinoline can then participate in cross-coupling reactions as described in section 2.1.

Secondly, the 8-aminoquinoline moiety can function as a powerful bidentate directing group in transition-metal-catalyzed C-H functionalization reactions. acs.orgresearchgate.netsemanticscholar.org The nitrogen atoms of both the quinoline ring and the amino group can chelate to a metal center, directing the activation of a C-H bond at a specific position. This strategy is more commonly used to functionalize the C-H bonds of a separate molecule that has been attached to the 8-aminoquinoline as an amide.

Derivatization from Substituted Benzoic Acids

An alternative synthetic strategy begins with a pre-functionalized benzoic acid derivative, such as 4-aminobenzoic acid. While not a direct route to the target molecule, this precursor can be used to construct the quinoline ring system. For instance, a variation of the Skraup synthesis could theoretically be employed, where 4-aminobenzoic acid is reacted with glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. However, the harsh acidic conditions of the Skraup reaction can be incompatible with the carboxylic acid group, often leading to low yields or undesired side reactions.

A more refined approach involves using substituted benzoic acids in multicomponent reactions, such as the Doebner reaction, which is discussed in the following section.

Povarov/Doebner-Type Reactions in Quinoline-Carboxylic Acid Synthesis

Classic multicomponent reactions provide a powerful means to construct the quinoline core from simpler acyclic precursors.

The Doebner reaction is a well-established method for synthesizing quinoline-4-carboxylic acids. wikipedia.orgnih.gov This reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid. iipseries.orgnih.gov For example, reacting an aniline with benzaldehyde (B42025) and pyruvic acid yields a 2-phenylquinoline-4-carboxylic acid. While this method typically places the carboxylic acid group at the 4-position of the quinoline ring, it is a foundational strategy for creating quinoline-carboxylic acid scaffolds. iipseries.orgnih.gov The reaction mechanism is thought to proceed either through an initial aldol (B89426) condensation followed by a Michael addition of the aniline, or via the formation of a Schiff base between the aniline and aldehyde, which then reacts with the enol of pyruvic acid. wikipedia.org

The Povarov reaction is another significant multicomponent reaction that synthesizes quinoline derivatives. iipseries.orgwikipedia.org It is formally a [4+2] cycloaddition between an aromatic imine (formed from an aniline and an aldehyde) and an electron-rich alkene. nih.govwikipedia.org Subsequent oxidation of the resulting tetrahydroquinoline intermediate yields the aromatic quinoline. While the classic Povarov reaction does not directly install a carboxylic acid group, modifications using activated alkenes or alkynes can lead to functionalized quinolines that could be further elaborated to introduce a carboxylic acid. nih.gov

Catalytic Approaches in the Synthesis of Quinoline-Benzoic Acid Systems

Transition Metal-Catalyzed C-H Bond Functionalization (e.g., Ruthenium-Catalyzed Arylation)

Modern synthetic chemistry has increasingly focused on C-H bond functionalization as an atom-economical method for forming C-C bonds. Ruthenium-catalyzed C-H arylation has emerged as a powerful tool for coupling arenes. d-nb.infonih.gov In this context, the carboxylic acid group of benzoic acid can act as a directing group, facilitating the selective arylation at the ortho C-H bond. nih.govresearchgate.netrsc.org

This methodology allows for the direct coupling of a benzoic acid with a halo-quinoline, such as 8-bromoquinoline. The reaction typically employs a ruthenium catalyst, often in conjunction with a phosphine ligand like tricyclohexylphosphine (B42057) (PCy₃). nih.govresearchgate.net The carboxylate group coordinates to the ruthenium center, positioning the catalyst to activate a C-H bond ortho to the directing group. This is followed by oxidative addition of the halo-quinoline and subsequent reductive elimination to form the biaryl product. nih.gov

This approach offers significant advantages, including high regioselectivity and the ability to use readily available starting materials without the need for pre-functionalization (like boronation). d-nb.infonih.gov

Table 2: Key Features of Ruthenium-Catalyzed C-H Arylation

| Feature | Description | Reference |

| Directing Group | Carboxylic acid | Orients the catalyst to the ortho C-H bond. nih.gov |

| Catalyst | Ruthenium complexes (e.g., [Ru(p-cymene)Cl₂]₂) | Active metal center for the catalytic cycle. rsc.org |

| Ligand | Phosphines (e.g., PCy₃, P(t-Bu)₃) | Modifies catalyst reactivity and stability. nih.govresearchgate.net |

| Coupling Partner | Aryl halides (e.g., 8-bromoquinoline) | Source of the aryl group to be installed. d-nb.info |

| Advantage | High atom economy, avoids pre-functionalization. | Eliminates steps like boronic acid synthesis. d-nb.info |

Brønsted Acid-Catalyzed Transformations

Brønsted acids are powerful catalysts for a variety of organic transformations, including the synthesis of quinoline rings through condensation reactions. The Friedländer annulation is a classic and highly effective method for quinoline synthesis, which involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. organic-chemistry.orgwikipedia.orgnih.gov This reaction can be efficiently catalyzed by Brønsted acids such as p-toluenesulfonic acid (p-TsOH), trifluoroacetic acid (TFA), or even molecular iodine which can act as a mild Lewis acid or generate HI in situ. organic-chemistry.orgwikipedia.org

The general mechanism of the acid-catalyzed Friedländer synthesis proceeds through an initial aldol-type condensation between the enol or enolate of the carbonyl compound and the 2-aminoaryl aldehyde or ketone. This is followed by a cyclization and subsequent dehydration to afford the quinoline ring system. The regioselectivity of the reaction is determined by which α-carbon of the ketone attacks the carbonyl group of the 2-aminoaryl precursor.

For the synthesis of precursors to this compound, one could envision the reaction of a suitably substituted 2-aminobenzophenone (B122507) derivative with a ketone. For instance, the condensation of 2-amino-3-iodobenzophenone with a ketone bearing a masked carboxylic acid function could provide a substituted quinoline scaffold, which could then be further elaborated.

Table 1: Examples of Brønsted Acid-Catalyzed Friedländer Quinoline Synthesis

| Entry | 2-Aminoaryl Ketone/Aldehyde | Carbonyl Compound | Brønsted Acid Catalyst | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|

| 1 | 2-Aminobenzophenone | Acetone | p-TsOH | 2-Methyl-4-phenylquinoline | 85 | acs.org |

| 2 | 2-Aminobenzaldehyde | Ethyl acetoacetate | TFA | Ethyl 4-phenylquinoline-2-carboxylate | 92 | wikipedia.org |

This table presents representative examples of the Friedländer reaction and does not depict the direct synthesis of this compound.

While the Friedländer synthesis is a powerful tool, its application to the direct synthesis of this compound would require appropriately substituted starting materials that might be challenging to prepare. A more convergent approach, such as a Suzuki-Miyaura coupling, is often more practical for linking the two aryl moieties.

Other Organocatalytic Strategies

Organocatalysis offers a complementary approach to metal- and Brønsted acid-catalyzed reactions, often providing unique reactivity and selectivity. The Povarov reaction, a formal aza-Diels-Alder reaction, is a prominent organocatalytic method for the synthesis of tetrahydroquinolines, which can be subsequently oxidized to quinolines. bohrium.comsci-rad.comnih.gov This reaction typically involves the condensation of an aniline, an aldehyde, and an activated alkene, often catalyzed by a Lewis or Brønsted acid, but organocatalytic variants are also known.

In the context of synthesizing precursors to this compound, an organocatalytic Povarov-type reaction could be envisioned. For example, the reaction of an aniline with an aldehyde and an alkene bearing a precursor to the benzoic acid moiety could generate a substituted tetrahydroquinoline. Subsequent oxidation would then yield the desired quinoline ring system.

Recent advancements have demonstrated the use of molecular iodine as a catalyst in a formal [3 + 2 + 1] cycloaddition to synthesize substituted quinolines from methyl ketones, anilines, and styrenes. organic-chemistry.org This metal-free approach expands the scope of quinoline synthesis and operates through a proposed self-sequenced iodination/Kornblum oxidation/Povarov/aromatization mechanism.

Table 2: Examples of Povarov-Type Reactions for Quinoline Synthesis

| Entry | Aniline | Aldehyde/Ketone | Alkene | Catalyst/Conditions | Product | Yield (%) | Ref. |

|---|---|---|---|---|---|---|---|

| 1 | Aniline | Benzaldehyde | Ethyl vinyl ether | Sc(OTf)₃ | 2-Phenyl-1,2,3,4-tetrahydroquinoline | 90 | sci-rad.com |

| 2 | p-Toluidine | Acetophenone | Styrene | I₂, DMSO | 2,4-Diphenyl-6-methylquinoline | 75 | organic-chemistry.org |

This table illustrates the versatility of the Povarov reaction and its variants for synthesizing the quinoline core.

Post-Synthetic Functionalization and Derivatization of the this compound Scaffold

Once the core structure of this compound is assembled, further functionalization and derivatization can be carried out to modulate its properties. Both the quinoline and the benzoic acid moieties offer opportunities for chemical modification.

The quinoline ring is a versatile heterocycle that can undergo a variety of transformations. Electrophilic aromatic substitution reactions, such as nitration or halogenation, can introduce new functional groups onto the quinoline core, with the position of substitution being directed by the existing substituents and the reaction conditions. The nitrogen atom in the quinoline ring can be quaternized to form quinolinium salts, which can alter the electronic properties and solubility of the molecule. mdpi.com

The carboxylic acid group of the benzoic acid moiety is a highly versatile functional handle. It can be readily converted into a wide range of derivatives, including esters, amides, and acid chlorides. nih.govresearchgate.net These transformations allow for the introduction of diverse structural motifs and the conjugation of the this compound scaffold to other molecules of interest. For example, amide coupling reactions with various amines can generate a library of derivatives with potentially different biological activities.

A particularly powerful method for the late-stage functionalization of the benzoic acid ring is directed C-H activation. nih.gov Using the carboxylic acid group as a directing group, iridium-catalyzed C-H amination can introduce amino or sulfonamido groups at the ortho position. This strategy provides a direct route to functionalized anilines from readily available benzoic acids.

Table 3: Potential Post-Synthetic Modifications of the this compound Scaffold

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | 4-Quinolin-8-ylbenzoyl ester |

| Amide Coupling | Amine, Coupling agent (e.g., HATU, EDCI) | N-Substituted 4-quinolin-8-ylbenzamide |

| Nitration | HNO₃, H₂SO₄ | Nitro-4-quinolin-8-ylbenzoic acid |

| Halogenation | NBS or NCS | Bromo- or Chloro-4-quinolin-8-ylbenzoic acid |

This table provides a conceptual overview of potential derivatization reactions on the this compound scaffold.

Advanced Spectroscopic and Structural Characterization in Research

Elucidation of Molecular Structure via Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By interacting with molecules in different ways, each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of a molecule.

Proton (¹H) NMR: The ¹H NMR spectrum of 4-quinolin-8-ylbenzoic acid is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm). The protons on the quinoline (B57606) and benzene (B151609) rings will appear as doublets, triplets, and multiplets, with their specific chemical shifts and coupling constants determined by their electronic environment and proximity to other protons. The acidic proton of the carboxylic acid group would likely appear as a broad singlet at a downfield chemical shift (often >10 ppm), though its visibility can be affected by the solvent and concentration.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would provide information on all the unique carbon environments within the molecule. Distinct signals are expected for the carboxylic acid carbonyl carbon (typically in the range of 165-185 ppm) and the various sp²-hybridized carbons of the quinoline and benzene rings (generally between 120-150 ppm). The precise chemical shifts would be influenced by the substitution pattern and the electronic effects of the nitrogen atom in the quinoline ring and the carboxylic acid group.

Table 1: Predicted NMR Data for this compound

| Technique | Expected Chemical Shift (δ) / ppm | Structural Assignment |

|---|---|---|

| ¹H NMR | >10 | Carboxylic acid (-COOH) |

| 7.0 - 9.0 | Aromatic protons (quinoline and benzene rings) | |

| ¹³C NMR | 165 - 185 | Carbonyl carbon (-COOH) |

Note: The data in this table is illustrative and based on typical chemical shift ranges for the functional groups present.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, characteristic vibrational bands are expected. A broad absorption band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group, which is often broadened due to hydrogen bonding. A strong, sharp absorption peak around 1700-1730 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. Additionally, C=C and C=N stretching vibrations from the aromatic quinoline and benzene rings would appear in the 1450-1600 cm⁻¹ region, while C-H stretching vibrations of the aromatic rings would be observed around 3000-3100 cm⁻¹.

Table 2: Predicted FT-IR Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic acid) | 2500 - 3300 (broad) |

| C-H stretch (Aromatic) | 3000 - 3100 |

| C=O stretch (Carboxylic acid) | 1700 - 1730 |

Note: This table presents expected vibrational frequencies based on the functional groups of the molecule.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The extended π-conjugated system of this compound, encompassing both the quinoline and benzene rings, is expected to result in strong UV absorption. Typically, aromatic compounds like this exhibit multiple absorption bands. For benzoic acid, absorption maxima are observed around 194 nm, 230 nm, and 274 nm. The presence of the larger quinoline system would be expected to shift these absorptions to longer wavelengths (a bathochromic shift) and potentially introduce new absorption bands corresponding to n→π* and π→π* transitions within the quinoline moiety.

Table 3: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

|---|

Note: This table provides a general expected range for the primary electronic transitions.

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. In ESI-MS, this compound would likely be observed as a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode. HRMS would allow for the determination of the exact mass of the molecule with high precision, which can be used to confirm its elemental formula (C₁₆H₁₁NO₂). Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could provide further structural information, for instance, the characteristic loss of a carboxyl group.

Table 4: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Expected m/z |

|---|---|---|

| ESI-MS | Positive | [M+H]⁺ |

| ESI-MS | Negative | [M-H]⁻ |

Note: This table indicates the expected ions to be observed in mass spectrometry.

Determination of Solid-State Structures

While spectroscopic techniques provide information about the molecular structure, X-ray diffraction methods are used to determine the precise arrangement of atoms in the solid state.

SC-XRD is the definitive method for determining the three-dimensional structure of a crystalline compound. If suitable single crystals of this compound can be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. It would also reveal information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often leads to the formation of dimers in the solid state. Such an analysis would provide unequivocal proof of the molecular structure.

Powder X-ray Diffraction (PXRD)

Powder X-ray Diffraction (PXRD) is a non-destructive analytical technique used to determine the crystalline nature of a solid material. When X-rays interact with a crystalline sample, they are diffracted at specific angles determined by the arrangement of atoms in the crystal lattice. The resulting diffraction pattern is a unique fingerprint of the crystalline phase.

For this compound, a PXRD analysis would reveal whether the synthesized solid is crystalline or amorphous. A crystalline sample would produce a pattern with sharp, well-defined peaks (Bragg peaks), whereas an amorphous solid would yield a broad halo with no distinct peaks. The positions (in degrees 2θ) and intensities of the peaks from a crystalline sample could be used to identify the specific crystal structure and phase. Furthermore, PXRD is essential for identifying different polymorphic forms of a compound, which are different crystalline arrangements of the same molecule that can affect its physical properties.

A hypothetical PXRD analysis of a pure, crystalline sample of this compound would yield a unique diffractogram that could be used as a reference for future batches to ensure phase purity and consistency.

Ancillary Analytical Techniques for Compound Characterization

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This analysis is critical for verifying the empirical formula of a newly synthesized compound. The experimentally measured percentages are compared against the theoretically calculated values based on the compound's molecular formula.

For this compound, with the molecular formula C₁₆H₁₁NO₂, the theoretical elemental composition can be calculated. A close correlation between the experimental and theoretical values would provide strong evidence for the compound's identity and purity.

Table 1: Theoretical Elemental Analysis Data for this compound (C₁₆H₁₁NO₂) This table presents the calculated theoretical percentages. Experimental values would be obtained from instrumental analysis.

| Element | Symbol | Atomic Mass ( g/mol ) | Count | Total Mass ( g/mol ) | Mass Percent (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 16 | 192.16 | 77.10% |

| Hydrogen | H | 1.01 | 11 | 11.11 | 4.46% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.62% |

| Oxygen | O | 16.00 | 2 | 32.00 | 12.84% |

| Total | | | | 249.27 | 100.00% |

Molar conductance measurements are used to determine the electrolytic nature of a compound when dissolved in a solvent. The measurement indicates whether the compound dissociates into ions in the solution. The molar conductivity (ΛM) is calculated from the specific conductance of the solution, its concentration, and the cell constant of the conductivity meter.

When studying this compound, particularly in the context of its metal complexes, molar conductance is a key characterization step. The free acid itself is expected to be a weak electrolyte in polar solvents. For its metal complexes, the molar conductance value helps to distinguish between electrolytic and non-electrolytic complexes. For instance, low conductance values in a solvent like DMSO or DMF typically suggest a non-electrolytic nature, indicating that any anions are coordinated directly to the metal center rather than existing as free counter-ions.

Table 2: Representative Molar Conductance Values and Electrolyte Type This table provides typical ranges for classifying electrolytes in common organic solvents. The specific value for this compound would depend on the solvent and concentration used.

| Molar Conductance (ΛM) in DMSO (Ω⁻¹ cm² mol⁻¹) | Electrolyte Type |

|---|---|

| < 50 | Non-electrolyte |

| 50 - 110 | 1:1 Electrolyte |

| 120 - 220 | 1:2 Electrolyte |

Thermal analysis techniques monitor the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. The resulting data provides information on thermal stability, decomposition temperatures, and the composition of the material.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference material as they are subjected to the same heating program. DTA detects exothermic (heat-releasing) and endothermic (heat-absorbing) events such as melting, crystallization, and decomposition.

A TGA/DTA study of this compound would reveal its thermal stability and decomposition pattern. The TGA curve would show the temperature at which mass loss begins, indicating the onset of decomposition. The DTA curve would show endothermic peaks corresponding to melting and exothermic peaks related to decomposition. If the compound were a hydrate, an initial mass loss corresponding to the loss of water molecules would be observed in the TGA trace at lower temperatures. The analysis provides crucial information about the temperature range within which the compound is stable.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Coordination Chemistry and Metal Complexation Research

Metal-Organic Frameworks (MOFs) Incorporating Quinoline-Carboxylate Linkers

Tunable Luminescent Properties of MOF Structures

Metal-organic frameworks incorporating quinoline (B57606) derivatives have shown significant promise as luminescent materials. The inherent fluorescence of the quinoline group, coupled with the structural rigidity and potential for metal-ligand charge transfer within a MOF, can lead to materials with unique photophysical properties.

Research into a related compound, zinc(II)2-(quinolin-8-yl)benzoate dehydrate, has demonstrated the potential for strong luminescence. researchgate.net This complex exhibits significant absorption in the UV region, making it a candidate for applications in light-emitting diodes (LEDs). researchgate.net The luminescence in such materials can often be tuned by altering the metal center or by modifying the organic ligand. While specific studies on the tunable luminescence of MOFs derived directly from 4-quinolin-8-ylbenzoic acid are not extensively documented in publicly available research, the principles of MOF design suggest several potential avenues for tuning their luminescent properties.

The choice of the metal ion is a primary factor in tuning the luminescence of a MOF. Lanthanide ions, for instance, are well-known for their sharp and characteristic emission bands, and their incorporation into MOFs with ligands like this compound could lead to materials with tunable emission colors. The quinoline part of the ligand can act as an "antenna," absorbing energy and transferring it to the lanthanide center, which then emits light. The specific lanthanide used (e.g., europium for red, terbium for green) would determine the emission color.

Furthermore, the introduction of guest molecules into the pores of a MOF can also influence its luminescent properties. The interaction between the guest molecule and the framework can lead to a shift in the emission wavelength or a change in the intensity of the luminescence, a phenomenon known as solvatochromism. This guest-dependent luminescence provides a mechanism for sensing the presence of specific molecules.

Table 1: Potential Strategies for Tuning Luminescence in this compound-Based MOFs

| Strategy | Mechanism | Potential Outcome |

| Varying the Metal Center | Altering the nature of the metal-ligand interactions and introducing emissive metal ions (e.g., lanthanides). | Shifting of emission wavelengths and generation of characteristic metal-based luminescence. |

| Post-Synthetic Modification | Covalently modifying the organic linker after the MOF has been synthesized. | Introduction of new functional groups that can alter the electronic properties and, consequently, the luminescence. |

| Guest Molecule Encapsulation | Introducing small molecules into the pores of the MOF. | Solvatochromic shifts in emission due to host-guest interactions. |

Gas Sorption and Sensing Applications of MOF Materials

The porous nature of metal-organic frameworks makes them highly suitable for applications in gas sorption and sensing. The ability to design MOFs with specific pore sizes and chemical functionalities allows for the selective adsorption of certain gases. While specific data on the gas sorption properties of MOFs constructed from this compound is limited, general principles and studies on related materials provide insights into their potential.

The design of MOFs for gas sorption and sensing relies on creating specific interactions between the gas molecules and the framework. nih.gov The quinoline and benzoic acid moieties of the this compound ligand offer potential sites for such interactions. The nitrogen atom in the quinoline ring can act as a Lewis base, interacting with acidic gases, while the aromatic rings can interact with various gas molecules through π-π stacking.

For sensing applications, changes in the physical properties of the MOF upon gas adsorption are monitored. Luminescent MOFs are particularly attractive for this purpose, as the adsorption of gas molecules can lead to a detectable change in their fluorescence. For example, a Zr(IV)-based MOF containing a quinoline-dicarboxylic acid ligand has been shown to be an effective sensor for 4-nitrophenol (B140041) and Fe(III) ions through fluorescence quenching. nih.gov This suggests that MOFs based on this compound could potentially be developed as selective sensors for various analytes. The presence of specific functional groups on the ligand can enhance the selectivity towards certain gases.

Table 2: Potential Gas Sorption and Sensing Applications of this compound-Based MOFs

| Application | Target Gas/Analyte | Potential Mechanism |

| Gas Storage | Carbon Dioxide, Methane | Adsorption within the pores of the MOF, potentially enhanced by interactions with the quinoline nitrogen. |

| Selective Gas Separation | Separation of CO2 from other gases | Differential binding affinities of gases to the functional sites within the MOF. |

| Chemical Sensing | Volatile Organic Compounds (VOCs), Nitroaromatics | Changes in luminescence (quenching or enhancement) upon interaction of the analyte with the MOF framework. |

Advanced Academic Applications and Methodological Contributions

Catalytic Applications in Organic Synthesis

In the realm of organic synthesis, the quinoline (B57606) nucleus, particularly when functionalized at the 8-position, serves as a powerful coordinating ligand for transition metals. This has led to the exploration of 4-quinolin-8-ylbenzoic acid and its derivatives in various catalytic transformations.

The hydrogenation of N-heterocycles is a fundamental transformation in organic synthesis, providing access to saturated heterocyclic scaffolds prevalent in pharmaceuticals and natural products. Quinoline-based ligands have been investigated in homogeneous catalysis for such reactions. While quinolines can sometimes act as catalyst poisons for traditional noble metal catalysts like palladium, platinum, and ruthenium, they have shown a promotional effect in hydrogenations using supported gold nanoparticles. fudan.edu.cnnih.gov This has been attributed to the quinoline molecule facilitating the activation of H₂ on the gold surface. fudan.edu.cnnih.gov

The catalytic reduction of quinolines to 1,2,3,4-tetrahydroquinolines is a significant transformation, and various catalytic systems have been developed to achieve this with high efficiency and selectivity. nih.gov For instance, cationic ruthenium(II)/η⁶-arene-N-monosulfonylated diamine complexes have proven to be highly effective for the asymmetric hydrogenation of a wide range of quinoline derivatives, yielding products with excellent enantioselectivity. nih.gov The mechanism of this transformation is proposed to involve a stepwise H⁺/H⁻ transfer process. nih.gov Furthermore, cobalt-based catalysts, both homogeneous and heterogeneous, have been successfully employed for the hydrogenation of quinolines. nih.govthieme-connect.com A cobalt-amido cooperative catalyst has been shown to efficiently convert quinolines to 1,2-dihydroquinolines via transfer hydrogenation with H₃N·BH₃ at room temperature. researchgate.net

While direct studies employing this compound as a ligand in heterocycle hydrogenation are not extensively documented, the established reactivity of the quinoline moiety suggests its potential in designing new ligand architectures for such transformations. The benzoic acid group could be used to tune the electronic properties and solubility of the resulting metal complexes.

The 8-aminoquinoline (B160924) moiety and its derivatives have emerged as powerful bidentate directing groups in transition-metal-catalyzed C-H bond functionalization reactions. researchgate.net This strategy allows for the selective activation and subsequent modification of otherwise unreactive C-H bonds. The nitrogen atom of the quinoline ring and the nitrogen of the amido group coordinate to the metal center, forming a stable five-membered metallacycle that facilitates the activation of a specific C-H bond.

N-(quinolin-8-yl)benzamides, which are structurally analogous to this compound, have been extensively studied as substrates in C-H activation. acs.org These reactions enable the introduction of various functional groups at different positions of both the quinoline and the benzamide rings. For example, ruthenium(II) catalysts have been used for the remote C-5 alkylation of the quinoline ring in N-(quinolin-8-yl)benzamides. researchgate.net Similarly, microwave-accelerated, metal-free cross-dehydrogenative coupling of N-(quinolin-8-yl)amides with acetone or acetonitrile has been achieved at the C-5 position. rsc.org

Furthermore, ruthenium-catalyzed oxidative annulation of N-quinolin-8-yl-benzamides with alkynes, using the 8-aminoquinolinyl moiety as a directing group, provides a route to isoquinolones. acs.org Mechanistic studies on the oxidative coupling of N-(quinolin-8-yl)-benzamide have revealed that precise control of reaction conditions can lead to various cross- or homocoupling products through C-H/C-H, N-H/N-H, and C-H/N-H bond formations. acs.orgacs.org The carboxylic acid group in this compound itself can also act as a directing group for C-H functionalization, further highlighting the versatility of this scaffold in organic synthesis. semanticscholar.org

Contributions to Materials Science

The photophysical properties and coordinating ability of the quinoline ring system make this compound a promising building block for the development of advanced materials with applications in sensing and surface protection.

Quinoline and its derivatives are well-known fluorophores that have been extensively used in the design of fluorescent sensors for the detection of various analytes, particularly metal ions. researchgate.net The fluorescence of these compounds often arises from mechanisms such as photoinduced electron transfer (PET) and intramolecular charge transfer (ICT). researchgate.net

8-Amidoquinoline derivatives have shown significant potential as fluorescent probes for zinc ions (Zn²⁺). nih.govmdpi.comnih.gov The introduction of a carboxamide group at the 8-position of quinoline can enhance water solubility and cell membrane permeability, which is advantageous for biological applications. mdpi.comnih.gov The sensing mechanism often involves the binding of the metal ion to the chelating site formed by the quinoline nitrogen and the amide group, which modulates the photophysical properties of the fluorophore, leading to a change in fluorescence intensity or wavelength. The incorporation of a carboxylic acid group, as in this compound, can further improve the water solubility of such probes. nih.gov Quinoline-based fluororeceptors have also been designed for the detection of carboxylic acids through hydrogen bonding interactions that can lead to changes in fluorescence, including the formation of excimers. beilstein-journals.org

The general structure of these probes consists of a quinoline signaling unit and a recognition unit that selectively interacts with the target analyte. The design principles involve tuning the electronic properties of the quinoline ring and the nature of the recognition site to achieve high sensitivity and selectivity.

Quinoline derivatives have been widely investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. tandfonline.combiointerfaceresearch.comresearchgate.net Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. tandfonline.combohrium.com

The adsorption process can occur through both physisorption (electrostatic interactions) and chemisorption (coordination bonds between the heteroatoms of the inhibitor and the metal atoms). The quinoline ring, with its nitrogen atom and π-electrons, plays a crucial role in the adsorption process. The presence of other functional groups can further enhance the inhibition efficiency. For instance, quinoline-3-carboxylate derivatives have shown excellent corrosion inhibition for mild steel in hydrochloric acid. bohrium.com Theoretical calculations, such as Density Functional Theory (DFT) and molecular dynamics simulations, have been employed to understand the adsorption mechanism and the relationship between the molecular structure of the inhibitor and its performance. bohrium.com These studies help in elucidating the active sites of the molecule responsible for adsorption and the nature of the inhibitor-metal interaction. While specific studies on this compound are limited, the presence of both the quinoline moiety and the carboxylic acid group suggests its potential as an effective corrosion inhibitor, with the carboxylic acid group potentially contributing to the adsorption process.

Computational Approaches in Molecular Design and Virtual Screening

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules with desired functionalities. Quantum chemical studies and molecular modeling have been applied to quinoline derivatives to understand their electronic structure, reactivity, and potential applications.

For instance, quantum chemical calculations have been used to study the structural features of 4-aminoquinazoline derivatives as kinase inhibitors. nih.gov Such studies can provide insights into the binding modes of these molecules with their biological targets. Similarly, molecular modeling has been employed in the design and evaluation of new quinoline derivatives as antitumor agents, with docking studies helping to understand their interactions with protein binding pockets. researchgate.net

In the context of materials science, computational methods can be used to predict the photophysical properties of fluorescent probes and to model the adsorption of corrosion inhibitors on metal surfaces. For this compound, computational approaches could be used to:

Predict its electronic and photophysical properties , such as absorption and emission spectra, to guide the design of novel fluorescent sensors.

Model its interaction with different metal ions to understand its potential as a chelating agent and a fluorescent probe.

Simulate its adsorption on various metal surfaces to evaluate its potential as a corrosion inhibitor and to elucidate the inhibition mechanism at the molecular level.

Perform virtual screening of derivatives of this compound for various applications, thereby accelerating the discovery of new functional molecules.

While specific computational studies on this compound are not widely reported, the methodologies are well-established and can be readily applied to this compound to explore its potential in the aforementioned areas.

In-Silico Screening of Quinoline-Benzoic Acid Derivatives for Specific Binding Profiles

In the quest for novel therapeutic agents, in-silico screening has emerged as a powerful tool to identify promising candidates from large compound libraries. This computational approach simulates the interaction between a ligand and a biological target, predicting the binding affinity and mode of interaction. For quinoline-benzoic acid derivatives, this methodology has been instrumental in exploring their potential against various biological targets.

One notable application of in-silico screening has been in the identification of potential inhibitors for enzymes crucial to disease progression. For instance, studies have focused on derivatives of 2-aryl-quinoline-4-carboxylic acid as potential antileishmanial agents. nih.gov Through inverse virtual screening, Leishmania major N-myristoyltransferase (LmNMT) was identified as a frequent high-affinity target for this class of compounds. nih.gov Molecular docking and molecular dynamics simulations further elucidated the stable binding of these derivatives within the enzyme's active site, with some compounds showing high docking scores and enhanced affinity after considering the enzyme's conformational flexibility. nih.gov

Similarly, in the context of viral diseases, derivatives such as 4-((quinolin-8-ylthio)methyl)benzamide have been investigated as potential inhibitors of the SARS-CoV-2 nsp13 helicase, an enzyme essential for viral replication. researchgate.net Computational screening of fragment libraries has been employed to identify compounds that bind to this critical viral protein, paving the way for the structure-guided design of novel antiviral agents. researchgate.net

The general workflow for such in-silico screening involves preparing a 3D model of the target protein and a library of the quinoline-benzoic acid derivatives. Molecular docking programs are then used to predict the binding poses and affinities of each compound in the library. The results are typically ranked based on their docking scores, with the top-scoring compounds selected for further experimental validation. This approach significantly narrows down the number of compounds to be synthesized and tested, saving time and resources.

Below is a representative data table illustrating the type of results generated from an in-silico screening of hypothetical 4-(quinolin-8-yl)benzoic acid derivatives against a target protein.

| Derivative ID | Modification on Benzoic Acid Moiety | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| QBA-001 | None | -7.5 | TYR23, LYS54, ASP101 |

| QBA-002 | 4-hydroxyl | -8.2 | TYR23, LYS54, ASP101, SER102 |

| QBA-003 | 3-methoxy | -7.9 | TYR23, LYS54, MET98 |

| QBA-004 | 4-amino | -8.5 | TYR23, ASP101, GLU105 |

| QBA-005 | 3,4-dichloro | -7.1 | PHE24, LEU99 |

Pharmacophore Modeling and Ligand Optimization Strategies

Pharmacophore modeling is a crucial component of computer-aided drug design that involves identifying the essential three-dimensional arrangement of chemical features a molecule must possess to bind to a specific biological target. nih.gov This model then serves as a template for designing new molecules with improved potency and selectivity. There are two main approaches to pharmacophore modeling: ligand-based and structure-based. nih.gov Ligand-based modeling is employed when the 3D structure of the target is unknown, and it relies on the analysis of a set of known active compounds. nih.gov Conversely, structure-based modeling utilizes the known 3D structure of the target protein to define the key interaction points. nih.gov

For quinoline-based compounds, pharmacophore models have been successfully developed to guide the optimization of their biological activity. For instance, in the development of anti-influenza agents, a pharmacophore model (Hypo1) was generated to predict the inhibitory activity of 4-[(quinolin-4-yl)amino]benzamide derivatives against the PA-PB1 subunit of the influenza virus RNA polymerase. semanticscholar.org This model helped in identifying key chemical features responsible for the observed activity and guided the synthesis of more potent derivatives. semanticscholar.org

The process of ligand optimization based on a pharmacophore model involves several steps. Once a validated pharmacophore model is established, it can be used to screen virtual compound libraries to identify novel scaffolds that match the required features. For existing active compounds, such as 4-(quinolin-8-yl)benzoic acid, the model can highlight which parts of the molecule are crucial for binding and which can be modified to enhance activity or improve pharmacokinetic properties. For example, if a pharmacophore model indicates the necessity of a hydrogen bond donor at a specific position, derivatives can be synthesized with appropriate functional groups to fulfill this requirement.

A typical pharmacophore model is composed of several features, including hydrogen bond acceptors (HBA), hydrogen bond donors (HBD), hydrophobic regions (H), aromatic rings (AR), and positive or negative ionizable groups. The table below illustrates a hypothetical pharmacophore model derived for a series of quinoline-benzoic acid derivatives targeting a specific protein kinase.

| Pharmacophoric Feature | Chemical Moiety | Vector Direction | Importance Score |

| Aromatic Ring (AR1) | Quinoline Ring | Center of the ring | 1.0 |

| Hydrogen Bond Acceptor (HBA1) | Nitrogen atom of the quinoline ring | Lone pair vector | 0.9 |

| Aromatic Ring (AR2) | Benzoic Acid Ring | Center of the ring | 0.8 |

| Hydrogen Bond Donor (HBD1) | Carboxylic acid -OH group | O-H bond vector | 1.0 |

| Hydrogen Bond Acceptor (HBA2) | Carboxylic acid C=O group | Lone pair vector | 0.7 |

This pharmacophoric information is then used to guide the rational design of new derivatives with optimized binding characteristics.

Future Directions and Emerging Research Avenues

Innovations in Green Synthetic Methodologies

The principles of green chemistry are increasingly influencing the synthesis of complex organic molecules, aiming to reduce waste, energy consumption, and the use of hazardous substances. wjpmr.comresearchgate.netrsc.org For the synthesis of quinoline-4-carboxylic acid derivatives, traditional methods like the Doebner and Pfitzinger reactions often require harsh conditions and can produce significant waste. nih.govresearchgate.net Future research is geared towards developing more sustainable synthetic routes.

One of the most promising green chemistry approaches is the use of microwave-assisted organic synthesis (MAOS) . nih.govrasayanjournal.co.in This technique has been shown to dramatically reduce reaction times, often from hours to minutes, and improve product yields for a variety of heterocyclic compounds, including quinazolines and quinazolinones. beilstein-journals.orgresearchgate.netnih.gov The application of microwave irradiation to the synthesis of 4-quinolin-8-ylbenzoic acid and its derivatives could offer a more energy-efficient and rapid alternative to conventional heating methods. nih.gov Research in this area would likely focus on optimizing reaction conditions, such as the choice of solvent (or solvent-free conditions) and catalyst, to maximize efficiency and yield. researchgate.netnih.gov

Furthermore, the development of novel, environmentally benign catalysts is a key aspect of green synthesis. The use of organocatalysts, such as p-toluenesulfonic acid, under microwave irradiation has already proven effective for the synthesis of other quinoline-4-carboxylic acid derivatives. nih.gov Future investigations could explore a wider range of solid acid catalysts or even biocatalysts to further enhance the sustainability of the synthesis of this compound.

| Green Synthetic Approach | Potential Advantages for this compound Synthesis |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. nih.govrasayanjournal.co.in |

| Solvent-Free Reactions | Minimization of volatile organic compound (VOC) emissions, simplified purification. |

| Use of Green Catalysts | Replacement of hazardous and corrosive catalysts with more benign alternatives. researchgate.net |

| One-Pot Reactions | Increased efficiency by combining multiple synthetic steps into a single procedure. nih.gov |

Exploration of Novel Coordination Architectures and Hybrid Materials

The bifunctional nature of this compound, with its nitrogen-containing heterocyclic ring and a carboxylic acid group, makes it an excellent candidate for the construction of novel coordination polymers and metal-organic frameworks (MOFs). researchgate.netbrieflands.commdpi.comnih.govnih.govrsc.orgnih.govmdpi.com These materials are of great interest due to their diverse structures and potential applications in areas such as gas storage, catalysis, and sensing.

The quinoline (B57606) moiety can act as a monodentate or bidentate ligand, coordinating to metal ions through its nitrogen atom. Simultaneously, the benzoic acid group can deprotonate to form a carboxylate, which can coordinate to metal centers in various modes (monodentate, bidentate, bridging). This versatility allows for the formation of a wide array of coordination architectures, from simple discrete molecules to complex three-dimensional networks. nih.gov

Future research will likely focus on systematically reacting this compound with a variety of metal ions, including transition metals and lanthanides, to explore the resulting coordination architectures. nih.gov The influence of reaction conditions, such as temperature, solvent, and pH, on the final structure will be a key area of investigation. nih.gov The synthesis of hybrid materials, where this compound is incorporated into other materials like silica (B1680970) or polymers, also presents an exciting avenue for creating materials with combined or enhanced properties.

| Type of Material | Potential Structural Features with this compound |

| Coordination Polymers | 1D chains, 2D layers, and 3D frameworks with diverse topologies. nih.govnih.gov |

| Metal-Organic Frameworks | Porous structures with high surface areas for gas sorption and catalysis. researchgate.netbrieflands.commdpi.comnih.gov |

| Hybrid Materials | Incorporation into inorganic or organic matrices to create multifunctional composites. |

Advanced Theoretical Modeling for Predictive Chemical Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, allowing for the prediction of molecular properties and the rational design of new compounds and materials. researchgate.netresearchgate.netmdpi.comnih.govnih.gov For this compound, theoretical methods such as Density Functional Theory (DFT) can provide valuable insights into its electronic structure, reactivity, and potential for forming various non-covalent interactions. nih.govrsc.orgnih.gov

DFT calculations can be used to determine key properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding the molecule's electronic behavior and its potential as a component in electronic materials. nih.govrsc.org Furthermore, theoretical modeling can predict the vibrational spectra (IR and Raman) and NMR chemical shifts of this compound and its derivatives, aiding in their experimental characterization. mdpi.comnih.govnih.gov

In the context of materials design, computational methods can be employed to simulate the formation of coordination polymers and MOFs. By modeling the interactions between this compound and different metal ions, it is possible to predict the most likely coordination modes and resulting crystal structures. This predictive capability can guide experimental efforts, saving time and resources in the search for new materials with desired properties.

| Computational Method | Predicted Properties for this compound |

| Density Functional Theory (DFT) | Electronic structure (HOMO, LUMO), reactivity descriptors, spectroscopic properties. nih.govrsc.orgnih.gov |

| Molecular Dynamics (MD) | Conformational analysis, dynamics of supramolecular assemblies. nih.govnih.gov |

| Crystal Structure Prediction | Plausible packing arrangements and coordination geometries in the solid state. |

Development of Supramolecular Systems Based on this compound

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. beilstein-journals.org The structure of this compound, with its hydrogen bond donor (carboxylic acid) and acceptor (quinoline nitrogen) sites, as well as its aromatic rings, makes it an ideal building block for the construction of supramolecular assemblies.

Future research in this area will explore the self-assembly of this compound and its derivatives in various solvents and in the solid state. The goal will be to create well-defined supramolecular structures, such as gels, liquid crystals, and crystalline co-crystals, with interesting photophysical or electronic properties. The ability to control the self-assembly process through chemical modification of the this compound scaffold will be a key focus of these investigations.

| Type of Supramolecular Assembly | Driving Non-Covalent Interactions |

| Hydrogen-Bonded Networks | Carboxylic acid dimerization, N-H···O and O-H···N interactions. nih.govnih.gov |

| π-Stacked Architectures | Stacking of quinoline and benzene (B151609) rings. |

| Co-crystals | Formation of multi-component crystals with other molecules via non-covalent interactions. |

Q & A

Q. What are the standard synthetic routes for 4-quinolin-8-ylbenzoic acid, and how can reaction yields be optimized?

The synthesis of this compound derivatives typically involves cyclocondensation reactions followed by purification via silica gel flash chromatography. For example, a reported procedure achieved a 23% yield using petroleum ether/EtOAc (1:1) with 0.1% AcOH as the eluent . To optimize yields, researchers can explore varying reaction parameters such as temperature, catalysts (e.g., Lewis acids), or stoichiometric ratios of intermediates. Additionally, substituting silica gel with alternative stationary phases (e.g., reversed-phase C18) may improve separation efficiency for polar derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

1H NMR is critical for confirming structural integrity. Key signals include aromatic protons (δ 7.97–7.58 ppm for benzoic acid and quinoline moieties) and methyl groups (δ 2.43 ppm for acetyl substituents) . For ambiguous splitting patterns (e.g., a td at δ 5.98 ppm), high-resolution NMR (≥700 MHz) and computational simulations (e.g., DFT-based chemical shift prediction) can resolve overlaps. IR spectroscopy is useful for identifying carboxylic acid C=O stretches (~1680–1720 cm⁻¹) and quinoline ring vibrations.

Q. How can researchers address solubility challenges during experimental workflows?

this compound’s limited solubility in aqueous buffers necessitates polar aprotic solvents like DMSO or DMF for stock solutions. For biological assays, dilute DMSO (≤1% v/v) is recommended to avoid cytotoxicity. Sonication or heating (40–60°C) can enhance dissolution. If precipitation occurs during reactions, additives like β-cyclodextrin or co-solvents (e.g., ethanol/water mixtures) may stabilize the compound .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in spectroscopic or chromatographic data?

Contradictions often arise from impurities or tautomeric forms. For example, unexpected NMR signals could indicate byproducts from incomplete cyclization. Techniques to address this include:

- HPLC-MS : To confirm purity and identify minor contaminants.

- Variable-temperature NMR : To detect dynamic equilibria (e.g., keto-enol tautomerism).

- X-ray crystallography : For unambiguous structural confirmation, especially if synthetic intermediates are crystalline . Methodological consistency (e.g., identical solvent systems for NMR and chromatography) is critical for reproducibility.

Q. How can this compound be functionalized for applications in fluorescent probe design?

Introducing electron-donating/withdrawing groups at specific positions can modulate fluorescence. For instance:

- Amide conjugation at the quinoline C8 position (as seen in 8-amidoquinoline derivatives) enhances zinc-binding affinity and fluorescence quantum yield .

- Carboxylic acid activation (e.g., conversion to acyl chlorides) enables coupling with fluorophores like dansyl chloride for ratiometric sensing. Screening substituent effects via combinatorial libraries or DFT calculations can identify optimal modifications for target applications.

Q. What computational approaches are suitable for studying the protein-binding mechanisms of this compound derivatives?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding modes to targets like LIN28 RNA-binding proteins. Key steps include:

- Ligand preparation : Protonation states at physiological pH (e.g., deprotonated carboxylic acid).

- Binding site analysis : Using crystallographic data (if available) to define grid parameters.

- Free energy calculations : MM-GBSA or MM-PBSA to estimate binding affinities . Experimental validation via SPR or ITC is recommended to corroborate computational findings.

Q. How can researchers design experiments to evaluate the stability of this compound under physiological conditions?

- pH stability assays : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hours.

- Metabolic stability : Use liver microsomes or hepatocytes to assess cytochrome P450-mediated oxidation.

- Light sensitivity : Expose to UV/visible light and track photodegradation products with LC-MS . Stability data should inform formulation strategies (e.g., lyophilization for long-term storage).

Methodological Guidelines

- Synthetic protocols should specify reaction scales, purification methods, and yield calculations to ensure reproducibility .

- Data reporting must include full spectral assignments (e.g., NMR coupling constants) and error margins for quantitative analyses .

- Ethical sourcing : Prioritize PubChem, NIST, or peer-reviewed literature over vendor catalogs for physicochemical data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.